molecular formula C8H14O2 B094108 7-Octenoic acid CAS No. 18719-24-9

7-Octenoic acid

Cat. No.: B094108
CAS No.: 18719-24-9
M. Wt: 142.2 g/mol
InChI Key: OZYYQTRHHXLTKX-UHFFFAOYSA-N
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Description

7-Octenoic acid is an organic compound with the molecular formula C8H14O2 It is a medium-chain fatty acid with a double bond located at the seventh carbon atom, making it an unsaturated fatty acid

Mechanism of Action

Target of Action

7-Octenoic acid primarily targets copper substrates . Copper is a transition metal that plays a crucial role in various biochemical processes, including electron transfer in redox reactions, and serves as a cofactor for enzymes .

Mode of Action

The interaction of this compound with its target, copper, involves a series of steps . Initially, this compound adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages . As the coverage increases, it becomes more upright . It then deprotonates following adsorption at around 300 K to form an η2-7-octenoate species . This species also lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .

Biochemical Pathways

The biochemical pathways affected by this compound involve a series of reactions . Upon heating, the 7-octenoate species starts to tilt, producing a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at around 615 K . The majority of the decarbonylation occurs at around 650 K when CO2 and hydrogen evolve simultaneously . Approximately half of the carbon is deposited on the surface as oligomeric species that undergo further dehydrogenation to evolve more hydrogen at around 740 K .

Result of Action

The result of the action of this compound is the formation of a carbonaceous layer on the surface, which contains hexagonal motifs connoting the onset of graphitization of the surface . This suggests that this compound may have potential applications in materials science, particularly in the development of carbon-based materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the adsorption and subsequent reactions of this compound on copper occur under specific temperature conditions in an ultrahigh vacuum . Therefore, the efficacy and stability of this compound are likely to be highly dependent on these environmental conditions .

Biochemical Analysis

Biochemical Properties

The exact role of 7-Octenoic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to adsorb molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases .

Cellular Effects

One study has shown that this compound, along with other compounds, showed anticancer activities by inducing cell cycle arrest and triggering apoptosis through suppressed Bcl-2 expression which subsequently promotes activation of caspase 3, indicators for the apoptosis pathway .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several steps. After adsorption, it deprotonates at approximately 300 K to form an η2-7-octenoate species . This species lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, heating causes the 7-octenoate species to start to tilt, which produces a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at approximately 615 K .

Metabolic Pathways

It is known that this compound undergoes several transformations, including decarbonylation and dehydrogenation .

Transport and Distribution

It is known that this compound can adsorb on surfaces such as copper, suggesting that it may interact with transporters or binding proteins .

Subcellular Localization

Given its interactions with various biomolecules and its ability to form self-assembled monolayers, it is possible that it may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Octenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 7-octenyl esters, which can be prepared by the esterification of 7-octenol with carboxylic acids. The hydrolysis reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of 7-octene. This process involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including 7-oxooctanoic acid and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The double bond in this compound can be reduced to form octanoic acid. This reaction typically requires hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: The carboxyl group of this compound can participate in substitution reactions, forming esters, amides, and other derivatives. These reactions often involve reagents such as alcohols, amines, and acid chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas and palladium on carbon or other metal catalysts.

    Substitution: Alcohols, amines, acid chlorides, and appropriate catalysts or activating agents.

Major Products:

    Oxidation: 7-Oxooctanoic acid and other oxidized derivatives.

    Reduction: Octanoic acid.

    Substitution: Various esters, amides, and other substituted derivatives.

Scientific Research Applications

7-Octenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals, lubricants, and other industrial products.

Comparison with Similar Compounds

    Octanoic acid: A saturated fatty acid with no double bonds.

    Hexanoic acid: A shorter-chain fatty acid with six carbon atoms.

    Decanoic acid: A longer-chain fatty acid with ten carbon atoms.

Comparison: 7-Octenoic acid is unique due to the presence of a double bond at the seventh carbon atom, which imparts different chemical reactivity compared to its saturated counterparts. This unsaturation allows it to participate in additional types of chemical reactions, such as hydrogenation and epoxidation, which are not possible with saturated fatty acids like octanoic acid.

Properties

IUPAC Name

oct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYQTRHHXLTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337674
Record name 7-Octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-24-9
Record name 7-Octenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Octenoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-OCTENOIC ACID
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Synthesis routes and methods I

Procedure details

To a stirred solution of 152 g of oct-7-en-1-ol (prepared in Example 22 B-1) in 3.4 liters of acetone there was added 1.4 M of Jones Reagent (986 ml) while the mixture was maintained at less than 10° C. The mixture was stirred for 10 min and was quenched with 100 ml of isopropanol. The acetone volume was reduced in vacuo and the residue was diluted with water and extracted three times with equal volumes of ethyl acetate. The combined ethyl acetate extracts were washed two times with water, then with saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated in vacuo to yield 164 g of the title compound having the following physical characteristics:
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Synthesis routes and methods II

Procedure details

2-heptenoic acid; 3-heptenoic acid; 4-heptenoic acid; 5-hetpenoic acid; 6-heptenoic acid; 2-hexenoic acid;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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